molecular formula C14H18FN3 B11744694 [(4-fluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

[(4-fluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11744694
M. Wt: 247.31 g/mol
InChI Key: RALDVLYEIDTFDI-UHFFFAOYSA-N
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Description

(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a compound that features a fluorophenyl group and a pyrazolyl group connected via a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorobenzene as a starting material.

    Formation of the Pyrazolyl Intermediate: The pyrazolyl group can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Coupling Reaction: The final step involves coupling the fluorophenyl and pyrazolyl intermediates using a methylating agent under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and halides (Cl⁻, Br⁻) can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce new functional groups at the benzylic position.

Scientific Research Applications

(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrazolyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine
  • (4-fluorophenyl)methyl-1H-imidazol-3-yl]methyl})amine
  • (4-fluorophenyl)methyl-1H-pyrrol-3-yl]methyl})amine

Uniqueness

(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of both fluorophenyl and pyrazolyl groups, which confer specific chemical and biological properties. The fluorophenyl group enhances lipophilicity and binding affinity, while the pyrazolyl group provides versatility in chemical reactions and biological interactions.

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H18FN3/c1-11(2)18-8-7-14(17-18)10-16-9-12-3-5-13(15)6-4-12/h3-8,11,16H,9-10H2,1-2H3

InChI Key

RALDVLYEIDTFDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC=C(C=C2)F

Origin of Product

United States

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